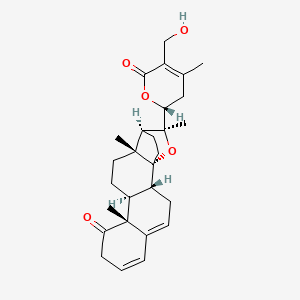
Coagulin F
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coagulin F is a natural product found in Withania coagulans with data available.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Coagulin F is primarily recognized for its immunosuppressive and hypoglycemic effects. Research has demonstrated that it can significantly lower postprandial blood glucose levels, making it a candidate for diabetes management. In studies involving diabetic rat models, this compound exhibited a reduction of over 30% in blood glucose levels following sucrose loading .
Hypoglycemic Activity
- Mechanism : this compound appears to modulate glucose metabolism, potentially through the enhancement of insulin sensitivity and reduction of hepatic glucose output.
- Case Study : In experiments with streptozotocin-induced diabetic rats, administration of this compound resulted in significant reductions in blood glucose levels, indicating its potential as an antidiabetic agent .
Immunosuppressive Effects
- Mechanism : this compound has been shown to suppress T-cell and B-cell proliferation, akin to the effects of prednisolone. This action is likely mediated through IL-2 receptor binding .
- Case Study : In vitro studies have demonstrated that this compound inhibits cytokine production in activated lymphocytes, suggesting its utility in managing autoimmune conditions .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties, particularly against pathogenic bacteria. It belongs to the pediocin-like family of bacteriocins and has been characterized as an antilisterial peptide .
Antibacterial Applications
- Mechanism : The compound disrupts bacterial cell membranes and inhibits protein synthesis.
- Case Study : Laboratory studies indicated that this compound effectively inhibited the growth of Listeria monocytogenes, showcasing its potential in food preservation and safety .
Cardiovascular Effects
Emerging evidence suggests that this compound may possess cardiovascular protective properties. Its structural similarities to cardiac glycosides hint at potential applications in heart disease management.
Cardiovascular Applications
- Mechanism : this compound may influence cardiac function by modulating ion transport and reducing oxidative stress.
- Case Study : A study involving animal models indicated that this compound improved cardiac function metrics, warranting further investigation into its cardioprotective capabilities .
Food Industry Applications
The coagulation properties of this compound have implications in the dairy industry, particularly for cheese production. Its ability to induce coagulation makes it a valuable ingredient for cheese-making processes.
Dairy Applications
- Mechanism : By promoting casein degradation, this compound enhances curd formation.
- Case Study : Research has shown that incorporating this compound into cheese production results in improved texture and flavor profiles .
Nanotechnology Applications
Recent advancements have explored the use of this compound in nanotechnology, particularly in developing biocompatible nanoparticles for drug delivery systems.
Nanoparticle Development
- Mechanism : Utilizing plant extracts containing this compound for synthesizing nanoparticles offers a green chemistry approach.
- Case Study : Studies have reported successful synthesis of silver nanoparticles using Withania coagulans extracts, which exhibited antimicrobial activity against various pathogens .
Eigenschaften
Molekularformel |
C28H36O5 |
|---|---|
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
(1R,2R,10R,11S,14R,15S,16S)-16-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]-10,14,16-trimethyl-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadeca-4,6-dien-9-one |
InChI |
InChI=1S/C28H36O5/c1-16-14-23(32-24(31)18(16)15-29)27(4)21-11-13-28(33-27)20-9-8-17-6-5-7-22(30)26(17,3)19(20)10-12-25(21,28)2/h5-6,8,19-21,23,29H,7,9-15H2,1-4H3/t19-,20+,21-,23+,25+,26-,27-,28+/m0/s1 |
InChI-Schlüssel |
XLKFUJPNXPVFRF-LXSIAZRUSA-N |
Isomerische SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@]2([C@H]3CC[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(C(=O)CC=C6)C)C)O2)C)CO |
Kanonische SMILES |
CC1=C(C(=O)OC(C1)C2(C3CCC4(C3(CCC5C4CC=C6C5(C(=O)CC=C6)C)C)O2)C)CO |
Synonyme |
27-hydroxy-14,20-epoxy-1-oxowitha-3,5,24-trienolide coagulin F |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















